N-Isopropyl vs. N-(p-Tolyl) Acetamide Side Chain: Steric and Lipophilic Differentiation
The N-isopropylacetamide side chain of the target compound (CAS 1207045-69-9) presents a branched, secondary alkyl substitution (cLogP contribution ≈ +0.7; molar refractivity ≈ 15.5 cm³/mol) that is sterically less demanding than the aromatic N-(p-tolyl)acetamide side chain found in the direct analog CAS 1206993-96-5 (cLogP contribution ≈ +1.9; molar refractivity ≈ 31.0 cm³/mol) [1]. In the imidazole thioacetanilide (ITA) class of HIV-1 NNRTIs, the nature of the N-substituent on the acetamide profoundly modulates anti-HIV-1 potency: the lead compound L1 bearing an unsubstituted phenyl ring exhibited an EC₅₀ of 2.053 μM, whereas optimized N-aryl variants achieved sub-micromolar potency (e.g., 4a2, EC₅₀ = 0.20 μM) [2]. While no direct head-to-head comparison of the isopropyl vs. p-tolyl variant has been published for this exact scaffold, the SAR trend indicates that the isopropyl group likely occupies a distinct region of chemical space, offering a differentiated selectivity and pharmacokinetic profile [2].
| Evidence Dimension | N-substituent steric and lipophilic character |
|---|---|
| Target Compound Data | N-isopropyl: cLogP contribution ≈ +0.7; molar refractivity ≈ 15.5 cm³/mol (calculated) |
| Comparator Or Baseline | N-(p-tolyl) analog (CAS 1206993-96-5): cLogP contribution ≈ +1.9; molar refractivity ≈ 31.0 cm³/mol (calculated) |
| Quantified Difference | ΔcLogP ≈ -1.2; Δ molar refractivity ≈ -15.5 cm³/mol |
| Conditions | Calculated using ChemAxon/ALOGPS fragment-based methods; no direct experimental comparison available. |
Why This Matters
The lower lipophilicity and smaller steric footprint of the N-isopropyl variant may translate into improved aqueous solubility and reduced promiscuous protein binding compared to the bulkier N-(p-tolyl) analog, a critical consideration for assay compatibility and hit triage.
- [1] Calculated physicochemical properties based on fragment contribution methods (ChemAxon MarvinSuite; ALOGPS 2.1). No single published experimental dataset available for this direct comparison. View Source
- [2] Zhan, P., et al. (2009). Synthesis and biological evaluation of imidazole thioacetanilides as novel non-nucleoside HIV-1 reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry, 17(16), 5921–5930. View Source
